![molecular formula C25H33O2P B12884729 2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol is an organophosphorus compound widely used as a ligand in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol typically involves the reaction of 2-bromo-6-methoxy-[1,1’-biphenyl]-2-ol with dicyclohexylphosphine. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.
Coupling Reactions: It is extensively used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used
Major Products
The major products formed from these reactions include various phosphine oxides, substituted biphenyl derivatives, and complex organometallic compounds .
Scientific Research Applications
2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, enhancing the reactivity and selectivity of metal catalysts in organic synthesis
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include palladium, nickel, and other transition metals, which are involved in cross-coupling and other catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Similar in structure but lacks the methoxy group, affecting its electronic properties and reactivity.
2-(Dicyclohexylphosphino)-3,6-dimethoxy-2,4,6-triisopropyl-1,1-biphenyl: Contains additional methoxy and isopropyl groups, providing different steric and electronic effects.
RuPhos: A related ligand with different substituents, used in similar catalytic applications.
Uniqueness
2’-(Dicyclohexylphosphino)-6-methoxy-[1,1’-biphenyl]-2-ol is unique due to its specific combination of steric and electronic properties, which enhance its performance as a ligand in various catalytic processes. The presence of the methoxy group provides additional electron-donating effects, improving the stability and reactivity of the metal complexes formed .
Properties
Molecular Formula |
C25H33O2P |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-3-methoxyphenol |
InChI |
InChI=1S/C25H33O2P/c1-27-23-17-10-16-22(26)25(23)21-15-8-9-18-24(21)28(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20,26H,2-7,11-14H2,1H3 |
InChI Key |
RRXXVLUZEFNWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


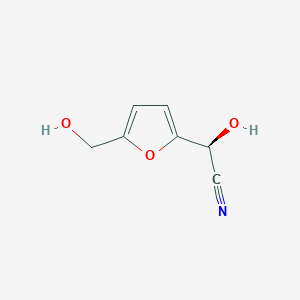

![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)

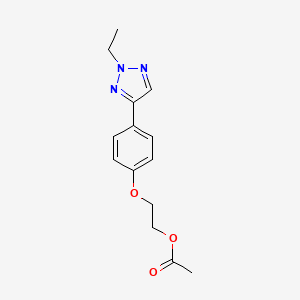
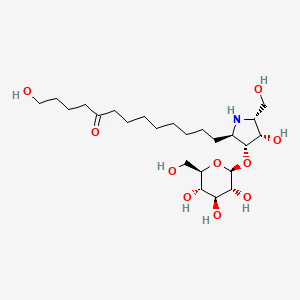
![Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
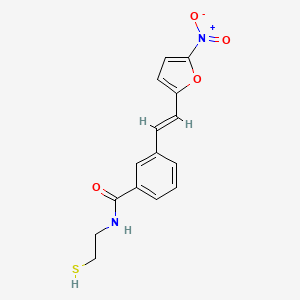
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
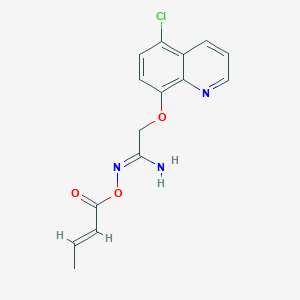


![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
